Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate
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Overview
Description
Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate is a complex organic compound that features an indole core, a piperidine ring, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The iodophenyl group is introduced via electrophilic iodination using iodine and a suitable oxidizing agent . The piperidine ring is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while nucleophilic substitution of the iodophenyl group can introduce various functional groups .
Scientific Research Applications
Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The iodophenyl group can enhance the compound’s binding affinity and selectivity . The piperidine ring can improve the compound’s pharmacokinetic properties, such as its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core.
4-Iodoaniline: Contains an iodophenyl group but lacks the indole and piperidine components.
Piperidine-1-carboxylate derivatives: Share the piperidine ring but differ in other functional groups.
Uniqueness
Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate is unique due to its combination of an indole core, iodophenyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C23H25IN2O3 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C23H25IN2O3/c1-16(2)28-23(27)25-13-10-19(11-14-25)29-22-5-3-4-21-20(22)12-15-26(21)18-8-6-17(24)7-9-18/h3-9,12,15-16,19H,10-11,13-14H2,1-2H3 |
InChI Key |
SOQQEZIRCQVTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN3C4=CC=C(C=C4)I |
Origin of Product |
United States |
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